molecular formula C20H23ClN2O3S B296189 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

Número de catálogo: B296189
Peso molecular: 406.9 g/mol
Clave InChI: GABYSTARTIZKSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of B-cell malignancies.

Mecanismo De Acción

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to the activation of various signaling pathways that promote cell survival and proliferation. 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to inhibit the activation of primary human B cells and reduce the production of cytokines such as IL-6 and TNFα. In addition, this compound has been shown to have minimal off-target effects and is well-tolerated in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide is its high potency and specificity for BTK. This makes it an attractive candidate for combination therapy with other targeted agents. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of BTK inhibition on normal B-cell function are not fully understood and require further investigation.

Direcciones Futuras

There are several potential future directions for the development of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the evaluation of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma. Finally, the development of more potent and soluble BTK inhibitors may improve the efficacy and tolerability of this class of agents.

Métodos De Síntesis

The synthesis of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 3,4-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with piperidine-1-carboxylic acid to form the piperidine derivative. Finally, the chloro group is introduced by reacting the piperidine derivative with thionyl chloride. The resulting product is purified through column chromatography to obtain this compound in high purity.

Aplicaciones Científicas De Investigación

2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell viability and induction of apoptosis in cancer cells. This compound has also been evaluated in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, and has shown promising results in overcoming resistance to these agents.

Propiedades

Fórmula molecular

C20H23ClN2O3S

Peso molecular

406.9 g/mol

Nombre IUPAC

2-chloro-N-(3,4-dimethylphenyl)-5-(piperidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C20H23ClN2O3S/c1-14-6-8-17(12-15(14)2)22-27(25,26)19-13-16(7-9-18(19)21)20(24)23-10-4-3-5-11-23/h6-9,12-13,22H,3-5,10-11H2,1-2H3

Clave InChI

GABYSTARTIZKSK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl)C

SMILES canónico

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.